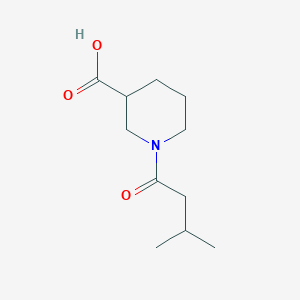

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid and its derivatives is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .

Molecular Structure Analysis

The molecular structure of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a 3-methylbutanoyl group and a carboxylic acid group.

Chemical Reactions Analysis

Piperidine derivatives, including 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Applications De Recherche Scientifique

Matrix Metalloproteinase Inhibition

A series of carboxylic acids, including structures with substituted piperidines similar to 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, have been synthesized and tested for their ability to inhibit matrix metalloproteinases (MMPs). These compounds have shown low nanomolar potency in inhibiting MMP-2, -3, -8, -9, and -13, which are key enzymes involved in tissue remodeling and degradation processes associated with diseases like cancer and arthritis. This research opens up possibilities for developing new therapeutic agents targeting MMPs using carboxylic acid-based inhibitors (Pikul et al., 2001).

Cancer Research

Compounds structurally related to 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, such as Aurora kinase inhibitors, have been investigated for their potential in treating cancer. These compounds inhibit Aurora A, a kinase implicated in the regulation of cell division, suggesting a potential therapeutic approach for cancer treatment using similar carboxylic acid derivatives (ロバート ヘンリー,ジェームズ, 2006).

Heterocyclic Amino Acids Synthesis

The synthesis of novel heterocyclic amino acids, including derivatives of piperidine-3-carboxylic acids, has been explored for their use as building blocks in the development of pharmaceuticals and other biologically active compounds. These efforts highlight the versatility and potential of compounds like 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid in synthetic chemistry and drug development (Matulevičiūtė et al., 2021).

Structural and Spectroscopic Studies

Detailed structural and spectroscopic studies of piperidine-3-carboxylic acids and their derivatives have provided insights into their chemical behavior, molecular structure, and potential interactions in biological systems. These studies contribute to a deeper understanding of how modifications to the piperidine-3-carboxylic acid structure, such as the addition of a 3-Methylbutanoyl group, can affect its properties and applications (Bartoszak-Adamska et al., 2011).

Propriétés

IUPAC Name |

1-(3-methylbutanoyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(2)6-10(13)12-5-3-4-9(7-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYNKCSURBGGRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)

![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)